molecular formula C9H8N2O3 B1465073 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190322-23-6

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1465073
M. Wt: 192.17 g/mol
InChI Key: XYCDATHBLOHRCZ-UHFFFAOYSA-N
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Description

“5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, involves a design strategy where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position .

Scientific Research Applications

Application in Cancer Therapy

  • Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : The research involved the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : Compound 4h showed potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

  • Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application : The research involved the design and synthesis of pyrrolo[3,4-c]pyridine derivatives . These compounds were then tested for their ability to reduce blood glucose levels .
  • Results or Outcomes : The compounds were found to effectively reduce blood glucose levels . This suggests they may be beneficial in the treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application in Antiviral and Antimicrobial Therapy

  • Summary of Application : Pyridine-containing compounds, including pyrrolo[2,3-b]pyridine derivatives, have been found to have antiviral and antimicrobial activities .
  • Methods of Application : The research involved the design and synthesis of various pyridine derivatives . These compounds were then tested for their antiviral and antimicrobial activities .
  • Results or Outcomes : The pyridine derivatives were found to have potent antiviral and antimicrobial activities . This suggests they may be useful in the treatment of various viral and bacterial infections .

Application in Synthesis of Azaindol Derivatives

  • Summary of Application : 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a reactant for the synthesis of azaindol derivatives . These derivatives have been found to be potent acrosin inhibitors .
  • Methods of Application : The research involved the design and synthesis of azaindol derivatives using 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a reactant .
  • Results or Outcomes : The synthesized azaindol derivatives were found to be potent acrosin inhibitors .

Safety And Hazards

The safety and hazards associated with “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” are not explicitly mentioned in the available sources .

Future Directions

The future directions for research into “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” and related compounds may involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, given their reported potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDATHBLOHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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